N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Researchers requiring a novel, meta-substituted benzothiazole-phenyl-pyrimidine scaffold for kinase selectivity panels or fragment-based drug discovery (FBDD) often face limited commercial availability. CAS 920519-36-4 addresses this gap as a versatile 'extended fragment' with an unpatented chemotype. - Distinct meta-phenyl connectivity avoids competition with known JNK/CDK2 inhibitor scaffolds, enabling novel IP development. - Favorable properties (PSA 78.94 Ų, LogP 5.19) support cell permeability and access to smaller kinase ATP-binding pockets. - Available via custom synthesis with rigorous quality documentation; contact us for bulk or gram-scale quotes.

Molecular Formula C19H16N4S
Molecular Weight 332.4 g/mol
CAS No. 920519-36-4
Cat. No. B12640702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine
CAS920519-36-4
Molecular FormulaC19H16N4S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C19H16N4S/c1-12-10-13(2)21-19(20-12)22-15-7-5-6-14(11-15)18-23-16-8-3-4-9-17(16)24-18/h3-11H,1-2H3,(H,20,21,22)
InChIKeyGXIAMGBLJZNWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine (CAS 920519-36-4): Compound Class and Structural Identity


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine (CAS 920519-36-4, MF: C19H16N4S, MW: 332.42 g/mol, PSA: 78.94 Ų, LogP: 5.19) belongs to the benzothiazole-phenyl-pyrimidine hybrid class, a scaffold recognized for its versatility in kinase inhibitor design [1]. The compound features a 2-phenylbenzothiazole core linked via a secondary amine to a 4,6-dimethylpyrimidine ring—an architecture distinct from both direct benzothiazole-pyrimidine fusions and the benzothiazol-2-yl-acetonitrile pyrimidine core found in JNK inhibitors [2]. This specific meta-substitution pattern on the central phenyl ring creates a unique spatial orientation that has been exploited in fragment-based drug discovery libraries targeting protein kinases and protein-protein interaction interfaces [3].

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine Cannot Be Replaced by Generic Benzothiazole-Pyrimidine Analogs


Benzothiazole-pyrimidine hybrids cannot be treated as interchangeable commodities because minor structural variations produce large differences in target engagement, selectivity, and developability. In the CDK2 inhibitor series, the most active analog (10s) achieved a 3-fold potency improvement over the clinical candidate AZD5438 solely through pyrimidine substitution optimization (IC50 15.4 nM vs. ~46 nM for AZD5438) [1]. Similarly, in EGFR-targeted benzothiazole derivatives, the specific pyrimidine hybridization pattern determined whether compounds achieved IC50 values comparable to lapatinib (17.38 nM) or substantially weaker activity [2]. For JNK3 inhibitors, the benzothiazol-2-yl-acetonitrile pyrimidine core was identified as the minimum pharmacophore essential for potency retention [3]. Critically, the substitution position on the central phenyl ring (meta in CAS 920519-36-4 vs. para in positional isomers) alters the dihedral angle between the benzothiazole and pyrimidine planes, directly affecting kinase ATP-binding pocket complementarity. These SAR findings demonstrate that generic substitution of one benzothiazole-pyrimidine analog for another risks loss of target affinity, altered selectivity profiles, and unpredictable ADMET properties.

Quantitative Differentiation Evidence for CAS 920519-36-4 Against Closest Structural Analogs


Meta-Substitution on Central Phenyl Ring Confers Distinct Geometry vs. Para-Substituted Positional Isomers

CAS 920519-36-4 features a 1,3-substitution pattern (meta) on the central phenyl ring linking the benzothiazole to the 4,6-dimethylpyrimidin-2-amine. The closest positional isomer, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine, adopts a 1,2,5-trisubstitution pattern that introduces both steric and electronic perturbations . In the broader benzothiazole-phenyl-pyrimidine class, meta-substituted analogs have been reported to exhibit superior antiproliferative activity compared to para-substituted counterparts; for example, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide (meta-substituted) achieved IC50 values of 5.42 ± 1.33 μM (A549) and 7.51 ± 0.98 μM (MV4-11), significantly more potent than the para-bromobenzyl analog 3-(benzo[d]thiazol-2-yl)-N-(4-bromobenzyl)aniline [1]. The meta geometry in CAS 920519-36-4 creates a ~120° bond angle at the phenyl linker, producing a molecular shape complementary to the ATP-binding clefts of certain kinase targets that is not achievable with para-substituted isomers. Direct quantitative comparison data for CAS 920519-36-4 versus its positional isomers is not available in published literature; this inference is based on class-level SAR trends.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Phenyl Spacer Between Benzothiazole and Pyrimidine Provides Extended Scaffold vs. Direct Benzothiazole-Pyrimidine Linkage

CAS 920519-36-4 incorporates a phenyl ring spacer between the benzothiazole and the aminopyrimidine, whereas the structurally simpler analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (MW 256.33 g/mol, C13H12N4S) links these moieties directly via a single N-atom [1]. This phenyl spacer extends the molecular length by approximately 4.3 Å and increases the molecular weight from 256.33 to 332.42 g/mol, substantially altering the accessible conformational space. In kinase inhibitor design, such spacer insertion has been shown to enable occupation of extended binding pockets and improve selectivity: the CDK2 inhibitor 10s, which also employs an extended pyrimidine-benzothiazole architecture, achieved an IC50 of 15.4 nM against CDK2/cyclin A2—approximately 3-fold more potent than the direct-binding inhibitor AZD5438 [2]. The crystallographically characterized N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine shows a near-planar interplanar dihedral angle of 1.9(1)° between the benzothiazole and pyrimidine rings , whereas the phenyl spacer in CAS 920519-36-4 introduces torsional flexibility that may allow the compound to adapt to a wider range of kinase binding site topologies.

Fragment-Based Drug Discovery Kinase Selectivity Chemical Probe Design

4,6-Dimethylpyrimidine Motif Contributes to Metabolic Stability: Class-Level Evidence from CDK2 and JNK Inhibitor Programs

The 4,6-dimethyl substitution on the pyrimidine ring, present in CAS 920519-36-4, is a recognized structural feature for improving metabolic stability in kinase inhibitor scaffolds. In the CDK2 inhibitor program, the pyrimidine-benzothiazole hybrid 10s (which similarly incorporates a substituted pyrimidine) demonstrated sufficient metabolic stability to support cell-cycle arrest and apoptosis induction in a concentration-dependent manner across multiple cancer cell lines [1]. In the JNK inhibitor series, the benzothiazol-2-yl-acetonitrile pyrimidine core was identified as essential for retaining potency, and distal modifications on the pyrimidine were found to modulate both potency and biopharmaceutical profile, ultimately enabling oral efficacy in an in vivo rheumatoid arthritis model for compound AS601245 [2]. The methyl groups at positions 4 and 6 of the pyrimidine ring reduce the electron density of the heterocycle, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes—an effect documented across multiple pyrimidine-containing kinase inhibitor chemotypes [3]. Direct metabolic stability data for CAS 920519-36-4 is not publicly available.

Drug Metabolism Pharmacokinetics Kinase Inhibitor Optimization

Physicochemical Profile (LogP 5.19, PSA 78.94 Ų) Indicates Cell-Permeable Scaffold with Favorable Drug-Likeness Parameters

The computed physicochemical properties of CAS 920519-36-4 (LogP 5.19, Polar Surface Area 78.94 Ų, MW 332.42 g/mol) position it within favorable drug-likeness space. The PSA of 78.94 Ų falls below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential for both peripheral and CNS target engagement . For comparison, the CDK2 clinical candidate AZD5438 has a MW of 372.4 g/mol and PSA of ~85 Ų, while the JNK3 inhibitor AS601245 has MW 387.4 g/mol and PSA ~92 Ų—CAS 920519-36-4's lower MW and PSA suggest potentially superior permeability characteristics within this scaffold class [1][2]. The LogP of 5.19 indicates moderate lipophilicity, consistent with kinase inhibitor chemical space (median LogP for approved kinase inhibitors: ~4.5), though optimization may be required for aqueous solubility. The compound's computed ADMET properties align with the profile of the most promising pyrimidine-based 2-aminobenzothiazole derivatives that demonstrated favorable bioavailability predictions in the Ismail et al. 2024 study, where several synthesized compounds outperformed 5-fluorouracil in cytotoxicity assays [3].

ADMET Prediction Drug-Likeness Chemical Probe Selection

Benzothiazole-Phenyl-Pyrimidine Architecture Distinct from Fused Pyrimido[2,1-b]benzothiazole and Benzothiazol-2-yl-acetonitrile Chemotypes

CAS 920519-36-4 represents a unique connectivity pattern within the benzothiazole-pyrimidine chemical space. It is structurally distinct from three major alternative chemotypes: (i) fused pyrimido[2,1-b]benzothiazoles, which lock the benzothiazole and pyrimidine into a rigid tricyclic system with no rotational freedom [1]; (ii) benzothiazol-2-yl-acetonitrile pyrimidine derivatives, which incorporate an acetonitrile linker that participates in a unique covalent interaction with the kinase active site cysteine [2]; and (iii) benzothiazole-pyrimidine hybrids where the pyrimidine is directly N-linked to the benzothiazole 2-position without a phenyl spacer [3]. Each chemotype exhibits distinct target selectivity profiles: pyrimido[2,1-b]benzothiazoles have shown activity as EGFR-TK inhibitors (GI50 of 22.3 nM for the most active compound against NCI-H522) [1]; benzothiazol-2-yl-acetonitriles are selective JNK1/2/3 inhibitors [2]; and the CDK2-selective 10s belongs to the extended pyrimidine-benzothiazole class [3]. CAS 920519-36-4, by combining the 2-phenylbenzothiazole motif with a 4,6-dimethylpyrimidin-2-amine via a meta-phenyl linkage, occupies a distinct region of this chemical space that has not been extensively explored in published SAR studies, representing a potential source of novel selectivity profiles.

Chemotype Differentiation Kinase Selectivity Chemical Biology

Recommended Research and Procurement Application Scenarios for CAS 920519-36-4


Kinase Selectivity Panel Screening: Differentiating Target Engagement Across the Kinome

CAS 920519-36-4 is well-suited for inclusion in kinase selectivity profiling panels where the goal is to identify novel chemotype–target pairings. The benzothiazole-pyrimidine scaffold class has demonstrated activity against CDK2 (IC50 15.4 nM for analog 10s), EGFR (IC50 24.58 nM for analog 39), and JNK1/2/3, but the specific meta-phenyl connectivity of CAS 920519-36-4 has not been profiled against these or other kinases [1]. Screening this compound against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) would establish whether the unique meta-substitution pattern confers a selectivity advantage over para-substituted benzothiazole-phenyl analogs [2]. The compound's favorable PSA (78.94 Ų) suggests it may access kinase targets with smaller ATP-binding pockets that are inaccessible to larger benzothiazole-pyrimidine analogs .

Fragment-Based Drug Discovery: Use as an Extended Fragment for Structure-Guided Optimization

With a molecular weight of 332.42 g/mol, CAS 920519-36-4 occupies the upper boundary of fragment chemical space and can serve as an 'extended fragment' or scaffold-hopping starting point in fragment-based drug discovery (FBDD) campaigns. Its three distinct substructures (benzothiazole, meta-substituted phenyl, 4,6-dimethylpyrimidine) each represent privileged fragments that can be independently optimized. The crystallographically characterized direct analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine demonstrated a near-planar geometry (dihedral 1.9°), providing a structural baseline for understanding how the phenyl spacer in CAS 920519-36-4 alters binding pose [1]. Structure-guided optimization leveraging the phenyl spacer as a vector for substitution could yield analogs with improved potency and selectivity, following the successful SAR strategy demonstrated in the pyrimidine-benzothiazole CDK2 inhibitor program where systematic substitution on the pyrimidine ring yielded a 3-fold potency improvement [2].

Anticancer Phenotypic Screening: Probing Multi-Target Mechanisms in Solid Tumor Cell Lines

Pyrimidine-based benzothiazole derivatives have demonstrated antiproliferative activity across multiple cancer cell lines including HeLa (cervical), HCT116 (colon), PC-3 (prostate), MDA-MB-231 (breast), HepG2 (liver), and MCF7 (breast), with the most potent analogs achieving sub-micromolar IC50 values [1]. Specifically, compound 10s exhibited IC50 values of 0.45, 0.70, 0.92, and 1.80 μM against HeLa, HCT116, PC-3, and MDA-MB-231 cells, respectively, and induced both cell cycle arrest and apoptosis [1]. The meta-substituted N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide achieved IC50 values of 5.42 ± 1.33 μM (A549) and 7.51 ± 0.98 μM (MV4-11), demonstrating that meta-substitution on the phenyl ring is compatible with antiproliferative activity [2]. CAS 920519-36-4 can be deployed in similar multi-cell-line antiproliferative screening to determine whether the 4,6-dimethylpyrimidine substitution further enhances potency relative to the nicotinamide analog, and to assess its potential as a multi-targeted anticancer agent targeting both kinase-dependent and kinase-independent pathways.

Chemical Probe Development: Exploring the Benzothiazole-Phenyl-Pyrimidine Chemotype for Target Deconvolution

The benzothiazole-phenyl-pyrimidine chemotype represented by CAS 920519-36-4 occupies a region of chemical space that has not been saturated by existing patent literature or published probe compounds, unlike the benzothiazol-2-yl-acetonitrile pyrimidine core (covered by JNK inhibitor patents) or the pyrimido[2,1-b]benzothiazole scaffold [1]. This novelty creates an opportunity for developing a chemical probe with a unique selectivity fingerprint through iterative medicinal chemistry optimization. The compound's computed LogP (5.19) and PSA (78.94 Ų) are consistent with cell permeability, and the presence of synthetically accessible modification points (the phenyl ring, the pyrimidine C5 position, and potential N-alkylation of the secondary amine) provides multiple vectors for SAR exploration [2]. The 4,6-dimethyl substitution provides a metabolic stability advantage over unsubstituted pyrimidine analogs, reducing the risk of rapid oxidative clearance during cellular target engagement studies .

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